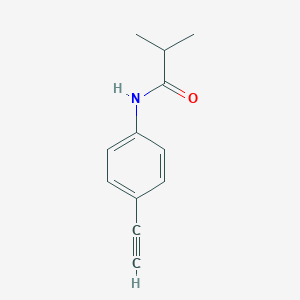

Propanamide, N-(4-ethynylphenyl)-2-methyl-

Description

Contextualization within N-Aryl Amide Chemistry and Acetylene Chemistry

N-aryl amides are a significant class of organic compounds characterized by an amide linkage directly connected to an aromatic ring. This structural motif is a cornerstone in medicinal chemistry and materials science due to its presence in numerous pharmaceuticals, agrochemicals, and functional polymers. The synthesis of N-aryl amides is a well-established area of organic chemistry, with methods ranging from classical amidation reactions to modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are crucial for creating carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules. avidnote.comresearchgate.net

Acetylene chemistry, particularly involving terminal alkynes like the ethynyl (B1212043) group, is another vibrant field of research. The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for a variety of chemical transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and polymerization reactions. These reactions allow for the construction of complex molecular architectures and the synthesis of functional materials.

Significance of Phenylethynyl and Amide Functionalities in Advanced Organic Synthesis and Materials Science

The phenylethynyl group, which consists of a phenyl ring attached to an ethynyl group, is of particular importance in materials science. This moiety is a key component in the design of thermosetting polymers, especially high-performance polyimides used in the aerospace industry. mdpi.com The terminal ethynyl groups can undergo thermal or catalytic polymerization to form highly cross-linked, rigid networks. These resulting polymers exhibit exceptional thermal stability, mechanical strength, and resistance to harsh environments. mdpi.com The phenylethynyl group's ability to polymerize without the evolution of volatile byproducts is a significant advantage in the processing of high-quality composite materials.

The amide functionality contributes to the properties of materials by providing hydrogen bonding capabilities, which can influence polymer chain packing and mechanical properties. The combination of a rigid phenylethynyl group for cross-linking and a polar amide group for intermolecular interactions allows for the fine-tuning of material properties.

Overview of Research Trajectories for Related Compounds

While no specific research trajectories for "Propanamide, N-(4-ethynylphenyl)-2-methyl-" can be outlined, research on analogous structures generally focuses on a few key areas:

Monomer Development for High-Performance Polymers: Similar molecules are often designed and synthesized as monomers for the creation of novel thermosetting resins. Research would typically involve synthesizing the monomer and then investigating its polymerization behavior, the thermal and mechanical properties of the resulting polymer, and its potential applications in areas requiring high thermal stability.

Building Blocks in Organic Synthesis: The dual functionality of an amide and a terminal alkyne makes such molecules potentially useful as building blocks in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.

Liquid Crystals and Functional Materials: The rigid rod-like structure of the N-(ethynylphenyl)amide core could be exploited in the development of liquid crystalline materials or other functional organic materials with specific electronic or optical properties.

Due to the absence of specific data, a detailed analysis and data tables for "Propanamide, N-(4-ethynylphenyl)-2-methyl-" cannot be provided. The information presented here is based on the general behavior of the N-aryl amide and phenylethynyl chemical classes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethynylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHUPEMGXIYANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450418 | |

| Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111448-80-7 | |

| Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propanamide, N 4 Ethynylphenyl 2 Methyl

Amide Bond Formation Strategies for N-(4-ethynylphenyl)-2-methyl-propanamide

The construction of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. For the synthesis of N-(4-ethynylphenyl)-2-methyl-propanamide, strategies can be classified as either direct amidation approaches, which involve coupling an amine with a carboxylic acid derivative, or N-arylation strategies, where the amide nitrogen is bonded to the aryl ring in a key step.

Direct Amidation Approaches

Direct amidation involves the reaction between an amine (4-ethynylaniline) and a carboxylic acid (2-methylpropanoic acid) or its activated derivative. This is the most common and straightforward route to the target amide.

The most direct synthesis involves the reaction of 4-ethynylaniline with a derivative of 2-methylpropanoic acid. To facilitate the reaction, the carboxylic acid is typically activated. A common method is the conversion of 2-methylpropanoic acid to 2-methylpropanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 4-ethynylaniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the desired amide.

Alternatively, 2-methylpropanoic anhydride can be used. While less reactive than the acid chloride, the anhydride offers milder reaction conditions and produces 2-methylpropanoic acid as the only byproduct, which can be easily removed.

| Reactant 1 | Reactant 2 | Activating/Coupling Agent | Typical Conditions | Product |

| 2-Methylpropanoic acid | 4-Ethynylaniline | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0°C to RT | Propanamide, N-(4-ethynylphenyl)-2-methyl- |

| 2-Methylpropanoic acid | 4-Ethynylaniline | EDC / HOBt | Inert solvent (e.g., DMF), RT | Propanamide, N-(4-ethynylphenyl)-2-methyl- |

| 2-Methylpropanoic acid | 4-Ethynylaniline | HATU / DIPEA | Inert solvent (e.g., DMF), RT | Propanamide, N-(4-ethynylphenyl)-2-methyl- |

To avoid the often harsh conditions required for forming acid chlorides or anhydrides, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under mild conditions.

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve yields and minimize side reactions, particularly racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators. They generate activated benzotriazolyl esters that react cleanly with amines.

Uronium/Aminium Salts : Perhaps the most popular class for their high efficiency and low incidence of side reactions, these include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). wikipedia.org HATU, in particular, is known for its superior performance in coupling sterically hindered substrates due to the anchimeric assistance provided by the pyridine nitrogen of the HOAt moiety. libretexts.org

These coupling reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). acs.org

While less common for complex substrates, direct thermal amidation between a carboxylic acid and an amine is a green chemistry approach as its only byproduct is water. organic-chemistry.org This method, however, requires high temperatures (typically >150 °C) and often involves the removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus) to drive the equilibrium toward the product. organic-chemistry.org Such conditions may not be suitable for the sensitive ethynyl (B1212043) group in 4-ethynylaniline, which could undergo polymerization or other side reactions at elevated temperatures.

Microwave-assisted solvent-free amidation has also emerged as a practical alternative, sometimes allowing for quantitative reactions in minutes at controlled temperatures, which could potentially be applied to this synthesis. chemicalbook.com

N-Arylation Strategies for Propanamide Scaffolds

An alternative retrosynthetic approach involves forming the C-N bond between the pre-formed propanamide and an aryl precursor. This is known as N-arylation. Common methods include the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl-nitrogen bonds. In this scenario, 2-methylpropanamide would be coupled with a 4-haloethynylbenzene (e.g., 4-ethynyl-1-iodobenzene) or 4-ethynylphenyl triflate. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu). The choice of ligand is crucial for achieving high yields and preventing side reactions.

Ullmann Condensation : The traditional Ullmann reaction involves the copper-catalyzed coupling of an amine with an aryl halide, typically at high temperatures. Modern variations, often called Goldberg reactions for amides, use copper catalysts with specific ligands (e.g., derivatives of L-proline or diamines) that allow the reaction to proceed under milder conditions. wikipedia.org For the synthesis of the target molecule, this would involve reacting 2-methylpropanamide with 4-ethynyl-1-iodobenzene in the presence of a copper(I) source (e.g., CuI) and a base like potassium phosphate (K₃PO₄) in a solvent such as DMSO. wikipedia.org

Functionalization and Derivatization via the Ethynyl Moiety

The terminal alkyne of Propanamide, N-(4-ethynylphenyl)-2-methyl- is a versatile functional group that serves as a handle for a wide array of chemical transformations, allowing for the synthesis of more complex derivatives.

Key reactions involving the ethynyl moiety include:

Sonogashira Coupling : This palladium- and copper-co-catalyzed cross-coupling reaction is one of the most effective methods for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The target molecule can be coupled with various aryl iodides, bromides, or triflates to generate diarylacetylene derivatives. This reaction proceeds under mild conditions, typically using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). The broad substrate scope makes this a powerful tool for late-stage functionalization. wikipedia.orgnih.gov

Azide-Alkyne Cycloaddition (Click Chemistry) : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the flagship reaction of "click chemistry." wikipedia.org It involves the reaction between a terminal alkyne and an azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This reaction is highly efficient, regioselective, and tolerant of a vast range of functional groups, proceeding under mild, often aqueous, conditions. organic-chemistry.org Propanamide, N-(4-ethynylphenyl)-2-methyl- can be reacted with various organic azides to create a library of triazole-containing derivatives with diverse functionalities.

Other Cycloaddition Reactions : The ethynyl group can participate in other cycloadditions, such as [3+2] cycloadditions with nitrile oxides to form isoxazoles or with diazomethanes to form pyrazoles. nih.gov Inverse-electron-demand Diels-Alder reactions with tetrazines are also possible, providing access to highly functionalized nitrogen-containing heterocycles. nih.gov

Alkyne Dimerization : Under the influence of catalysts like copper or palladium, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a symmetrical 1,3-diyne. nih.gov Cross-dimerization with other terminal alkynes is also achievable, leading to unsymmetrical diynes. nih.gov

| Reaction Type | Reagents | Functional Group Introduced |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) catalyst, Base | Substituted Aryl or Vinyl group |

| CuAAC (Click Chemistry) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole ring |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole ring |

| Glaser Coupling | Cu catalyst, Oxidant (e.g., O₂) | 1,3-Diyne linkage |

This functional versatility makes Propanamide, N-(4-ethynylphenyl)-2-methyl- a valuable building block in medicinal chemistry and materials science, where the core structure can be readily modified to tune its biological or physical properties.

Cross-Coupling Reactions for Ethynylphenyl Systems (e.g., Sonogashira Coupling)

The construction of the N-(4-ethynylphenyl) moiety is efficiently achieved through palladium- and copper-cocatalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it an indispensable tool for synthesizing arylalkynes. vinhuni.edu.vnorganic-chemistry.org The general scheme for the synthesis of a precursor to Propanamide, N-(4-ethynylphenyl)-2-methyl- would involve the coupling of a 4-haloanilide with a protected or terminal alkyne.

The typical Sonogashira reaction involves a palladium(0) catalyst, a copper(I) co-catalyst (usually a copper halide), and an amine base in an organic solvent. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. vinhuni.edu.vn

Table 1: Illustrative Sonogashira Coupling Reaction Conditions and Yields for Analogous Systems

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoaniline | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 4-Bromoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N/DMF | 80 | 88 | |

| N-(4-iodophenyl)acetamide | Phenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 100 | 92 |

This table presents representative data from the literature on analogous systems to illustrate the typical conditions and outcomes of Sonogashira coupling reactions.

The reaction mechanism is understood to proceed through two interconnected catalytic cycles involving palladium and copper. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the crucial copper acetylide intermediate. While the classic Sonogashira reaction is highly effective, copper-free variations have also been developed to circumvent issues related to homocoupling of the alkyne. libretexts.org

"Click Chemistry" as a Synthetic Tool for Propanamide, N-(4-ethynylphenyl)-2-methyl- Derivatives

The terminal alkyne functionality of Propanamide, N-(4-ethynylphenyl)-2-methyl- serves as a versatile handle for post-synthetic modification using "click chemistry." This concept, introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent examples of click chemistry involving alkynes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. nih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups. For the derivatization of Propanamide, N-(4-ethynylphenyl)-2-methyl-, this would involve reacting the terminal alkyne with a variety of organic azides in the presence of a copper(I) catalyst. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. nih.gov

Table 2: Representative Conditions for CuAAC Reactions with Phenylacetylene Derivatives

| Alkyne | Azide | Copper Source (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | tBuOH/H₂O (1:1) | RT | 98 |

| 4-Ethynylaniline | 1-Azidohexane | CuI (5) | - | DMF | 60 | 95 |

| N-(4-ethynylphenyl)acetamide | Benzyl Azide | CuI (2) | - | DMSO | RT | 91 |

This table provides illustrative data for CuAAC reactions on analogous systems, showcasing typical reaction parameters and high efficiencies.

The high reliability and orthogonality of the CuAAC reaction make it an exceptional tool for creating libraries of complex molecules from a common Propanamide, N-(4-ethynylphenyl)-2-methyl- scaffold for various research applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where the use of a potentially cytotoxic copper catalyst is undesirable, such as in biological systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative. SPAAC utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a metal catalyst. enamine.net To create derivatives of Propanamide, N-(4-ethynylphenyl)-2-methyl- via SPAAC, the synthetic strategy would be reversed: an azide-functionalized propanamide derivative would be reacted with a strained cyclooctyne.

The reactivity in SPAAC is driven by the release of ring strain in the cyclooctyne. A variety of cyclooctyne reagents with different reactivity profiles and functional handles have been developed, such as dibenzocyclooctynols (DIBO) and bicyclo[6.1.0]nonynes (BCN). enamine.net

Table 3: Kinetic Data for SPAAC Reactions of Benzyl Azide with Various Cyclooctynes

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Cyclooctyne | ~10⁻³ |

| Monofluorinated Cyclooctyne (MOFO) | ~4 x 10⁻² |

| Difluorinated Cyclooctyne (DIFO) | ~7.6 x 10⁻² |

| Dibenzoannulated Cyclooctyne (DIBO) | ~3.1 x 10⁻¹ |

| Bicyclo[6.1.0]nonyne (BCN) | ~1.0 |

This table presents kinetic data for the reaction of benzyl azide with various cyclooctynes, illustrating the impact of strain and electronics on reaction rates. Data is compiled from various sources in the literature. nih.gov

The choice of cyclooctyne allows for tuning the reaction rate to suit the specific application. The bioorthogonal nature of SPAAC makes it a particularly valuable tool for chemical biology studies.

Reactivity of the Terminal Alkyne in Further Organic Transformations

Beyond its utility in click chemistry, the terminal alkyne of Propanamide, N-(4-ethynylphenyl)-2-methyl- is a versatile functional group that can participate in a wide range of other organic transformations. The acidity of the terminal C-H bond and the electron-rich triple bond allow for a variety of synthetic manipulations.

The terminal proton can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to generate a powerful nucleophile, an acetylide. libretexts.org This acetylide can then react with various electrophiles, such as alkyl halides in SN2 reactions, to form new carbon-carbon bonds. youtube.com

Table 4: Examples of Reactions Involving the Terminal Alkyne of Phenylacetylene Analogs

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. NaNH₂, liq. NH₃; 2. CH₃I | Internal Alkyne |

| Addition to Carbonyl | 1. n-BuLi, THF; 2. Cyclohexanone; 3. H₃O⁺ | Propargyl Alcohol |

| Hydrohalogenation | HBr (1 equiv) | Vinyl Bromide |

| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | Aldehyde |

| Oxidative Cleavage | 1. O₃; 2. H₂O | Carboxylic Acid |

This table summarizes some of the fundamental transformations that the terminal alkyne of phenylacetylene and its derivatives can undergo. masterorganicchemistry.comlibretexts.org

Furthermore, the triple bond itself can undergo various addition reactions. For instance, hydrohalogenation can yield vinyl halides, while hydration, often catalyzed by mercury salts, can produce ketones. Hydroboration-oxidation provides a route to aldehydes. youtube.com The alkyne can also participate in various cycloaddition reactions, further expanding the synthetic possibilities for creating complex molecular architectures based on the Propanamide, N-(4-ethynylphenyl)-2-methyl- core.

Molecular Interactions and Supramolecular Assembly of Propanamide, N 4 Ethynylphenyl 2 Methyl

Intermolecular Hydrogen Bonding in Amide-Derived Systems

The secondary amide group (–C(O)NH–) is a cornerstone of supramolecular chemistry, renowned for its capacity to form strong and directional hydrogen bonds. In Propanamide, N-(4-ethynylphenyl)-2-methyl-, this linkage provides both a hydrogen bond donor (the N–H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), predisposing the molecule to form predictable assembly patterns.

Cooperative Hydrogen Bonding in Supramolecular Structures

A key feature of amide-based hydrogen-bonded systems is cooperativity. rsc.orgnih.gov This phenomenon describes how the formation of one hydrogen bond can strengthen adjacent hydrogen bonds in a chain. When an amide's carbonyl oxygen accepts a hydrogen bond, it polarizes the amide group, increasing the acidity of the N-H proton. rsc.orgrsc.org Conversely, when the N-H group donates a hydrogen bond, it enhances the basicity and acceptor strength of the carbonyl oxygen. nih.gov This mutual reinforcement leads to a stabilization effect where the strength of a hydrogen bond within a chain is greater than that of an isolated dimer. nih.gov This cooperative effect is critical in the formation of stable, extended supramolecular polymers and is a well-documented characteristic of secondary amides. nih.govrsc.org Spectroscopic and crystallographic data show that upon hydrogen bond formation, the amide C=O bond lengthens slightly while the C–N bond shortens, indicating increased double-bond character and polarization. nih.gov

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Typical Distance (Å) |

| Amide-Amide H-Bond | N-H | C=O | 3-7 | 2.8-3.1 (N···O) |

| Amide-Water H-Bond | N-H / H-O-H | C=O / O-H | 4-8 | 2.7-3.0 (N/O···O) |

Note: Data is generalized from studies on various secondary amides and peptide systems. nih.govnd.edu

Aromatic and Alkynyl π-π Stacking Interactions

The 4-ethynylphenyl group of the molecule provides a large, electron-rich π-system that is crucial for forming stacking interactions. These interactions, while generally weaker than hydrogen bonds, are vital for stabilizing three-dimensional structures.

Contributions of the Phenylethynyl Framework to π-Conjugated Systems

The phenylethynyl framework consists of a benzene (B151609) ring and a carbon-carbon triple bond, creating an extended π-conjugated system. Such systems are known to participate in π-π stacking interactions, which are attractive non-covalent forces between aromatic rings. mdpi.comnih.gov Rather than a direct face-to-face overlap, which can be repulsive, aromatic rings in proteins and synthetic structures typically adopt parallel-displaced or T-shaped (edge-to-face) geometries to achieve favorable electrostatic interactions. nih.gov The presence of the ethynyl (B1212043) group extends the π-system, potentially influencing the geometry and strength of these stacking interactions compared to a simple phenyl ring. acs.org

Exploration of Other Non-Covalent Interactions

The terminal hydrogen of the ethynyl group (C≡C–H) is notably acidic compared to alkyl or aryl C-H bonds and can act as a weak hydrogen bond donor. acs.org This C(sp)–H group can form C–H···O interactions with the amide carbonyl oxygen of a neighboring molecule or C–H···π interactions with an adjacent aromatic ring. acs.orgacs.org While weaker than conventional hydrogen bonds, these interactions are frequently observed to play a decisive role in the crystal packing of ethynyl-containing compounds, particularly when stronger hydrogen bond donors are absent or sterically hindered. acs.orgacs.org

Electrostatic and Van der Waals Contributions

The structure of Propanamide, N-(4-ethynylphenyl)-2-methyl- features distinct regions that contribute to its molecular interactions. The amide group (-CONH-) is a strong hydrogen bond donor (N-H) and acceptor (C=O). The aromatic ring and the ethynyl (C≡CH) group provide regions of π-electron density, making them suitable for π-π stacking and hydrogen bonding. chemicalbook.com

Van der Waals forces, although weaker, are numerous and collectively significant in the supramolecular assembly. The isobutyl group introduces steric bulk, which can influence the packing of the molecules in the solid state. The aggregation behavior of N-alkyl amides has been shown to lead to the formation of micelles in aqueous media, a process driven by hydrophobic interactions, which are a manifestation of Van der Waals forces. nih.gov The self-assembly process is sensitive to the molecular architecture, where variations in alkyl chain length can shift the assembly from an isodesmic (non-cooperative) to a cooperative mechanism. nih.gov

The phenylacetylene (B144264) moiety itself can act as a hydrogen bond acceptor at two sites: the π-electron density of the benzene ring and the π-electron density of the acetylenic C≡C bond. chemicalbook.com It can also act as a hydrogen bond donor via the terminal alkyne hydrogen. acs.org These multiple interaction sites allow for the formation of complex and varied supramolecular structures.

Metal-Ligand Coordination in Hybrid Assemblies

The Propanamide, N-(4-ethynylphenyl)-2-methyl- molecule possesses multiple potential coordination sites for metal ions, making it a versatile ligand in the construction of hybrid assemblies. The primary coordination sites are the amide oxygen and nitrogen atoms, and the π-system of the ethynyl group.

Amide Coordination: The amide group can coordinate to metal ions in several ways. The oxygen atom is a hard donor, favoring coordination with hard Lewis acidic metal centers. The nitrogen atom can also coordinate, and upon deprotonation, the resulting amido ligand (NR2⁻) becomes a strong donor. wikipedia.org In some cases, the amide can act as a bridging ligand between two metal centers. rsc.org The coordination of metal ions to amide groups can sometimes lead to the cleavage of the amide bond, particularly with Lewis acidic metals like Fe(III). researchgate.net Studies on related carboxyamide ligands have shown that they can act as binegative tetradentate ligands, coordinating through deprotonated carboxylate oxygens and non-deprotonated amido nitrogens to form stable complexes with transition metals like Co(II), Ni(II), and Cu(II). nih.gov

Ethynyl Group Coordination: The terminal alkyne group is a soft ligand and can coordinate to transition metals through its π-orbitals. ilpi.com This interaction is similar to that of alkenes but alkynes tend to bind more strongly. ilpi.com Upon coordination, the C≡C bond order is reduced, which can be observed by a decrease in the C≡C stretching frequency in the infrared spectrum. ilpi.com The terminal alkyne can also be deprotonated to form an acetylide, which is a powerful nucleophile and can bind to metals. msu.edulibretexts.org

Hybrid Assemblies: The combination of these coordination sites allows for the formation of metal-organic frameworks (MOFs) and other hybrid materials. The specific geometry and properties of these assemblies will depend on the metal ion, the solvent, and the presence of other ligands. For instance, bulky substituents on the ligand can prevent the formation of polymeric structures and favor the formation of discrete "ansa" type complexes, where a metal atom bridges two parts of the same ligand. nih.gov

Below is a table summarizing the potential coordination behavior of Propanamide, N-(4-ethynylphenyl)-2-methyl- with different metal ions.

| Functional Group | Potential Coordination Mode | Preferred Metal Ion Type | Spectroscopic Evidence |

| Amide (C=O) | Monodentate (O-donor) | Hard Lewis Acids (e.g., Ti(IV), Fe(III)) | Shift in C=O stretching frequency (IR) |

| Amide (N-H) | Deprotonated (Amido) | Various transition metals | Disappearance of N-H stretch (IR) |

| Ethynyl (C≡C) | π-Coordination | Soft Transition Metals (e.g., Pd(II), Pt(II)) | Decrease in C≡C stretch (IR), downfield shift of acetylenic protons (NMR) ilpi.com |

| Ethynyl (C-H) | Deprotonated (Acetylide) | Various metals (e.g., Ag(I), Cu(I)) | Formation of metal-acetylide salts |

Molecular Recognition Phenomena Involving Ethynyl-Amide Scaffolds

The ethynyl-amide scaffold present in Propanamide, N-(4-ethynylphenyl)-2-methyl- is a valuable platform for designing systems capable of molecular recognition. The combination of hydrogen bonding capabilities, π-systems, and a defined three-dimensional structure allows for selective interactions with guest molecules.

Design of Host-Guest Systems

Host-guest chemistry involves the design of a host molecule that can selectively bind a specific guest molecule. The ethynyl-amide scaffold provides several features that are advantageous for creating such systems. The amide group can form strong hydrogen bonds with complementary functional groups on a guest molecule. The aromatic ring and the ethynyl group can participate in π-stacking interactions with aromatic guests.

The principles of host-guest assembly have been demonstrated in various systems. For example, hydrogels have been designed using adamantane (B196018) as the guest and β-cyclodextrin as the host, where the reversible nature of the non-covalent interactions leads to shear-thinning and self-healing properties. nih.gov While not directly involving an ethynyl-amide, this illustrates the power of non-covalent interactions in creating functional materials. More relevantly, molecular tweezers based on amide-containing scaffolds have been synthesized and shown to bind neutral organic molecules like benzophenone (B1666685) through a combination of hydrogen bonding and π-stacking. researchgate.net The binding affinities of these systems can be tuned by modifying the substituents on the amide groups. researchgate.net

The rigidity of the ethynylphenyl group combined with the conformational flexibility around the amide bond allows for the creation of pre-organized cavities suitable for guest binding. The design of such host-guest systems often involves a balance between rigidity, which enhances selectivity, and flexibility, which allows for induced-fit binding.

Chiral Recognition Studies

Chiral recognition is a specialized form of molecular recognition where a chiral host molecule can differentiate between the enantiomers of a chiral guest. The amide group is a key functional group in many chiral recognition systems due to its ability to form strong, directional hydrogen bonds. acs.org

Studies on chiral amides have shown their effectiveness in enantioselective recognition. nih.govresearchgate.net For instance, novel C2-symmetrical chiral tetra-amide compounds have been synthesized and have demonstrated excellent enantioselectivity for amino acid esters and 1-arylethylamines. dergipark.org.trresearchgate.net The selectivity in these systems arises from the formation of diastereomeric complexes with the two enantiomers of the guest, which have different stabilities. The enantioselectivity can be quantified by the ratio of the association constants (Ka) for the two enantiomers. dergipark.org.trresearchgate.net

The synthesis of chiral amides with high enantiopurity is crucial for their application in chiral recognition. nih.gov While Propanamide, N-(4-ethynylphenyl)-2-methyl- itself is not chiral, the introduction of a chiral center, for example by using a chiral amine or acid in its synthesis, would make it a candidate for chiral recognition studies. The isobutyl group is prochiral, and its protons can become diastereotopic in a chiral environment, which could be observed by NMR spectroscopy. rsc.org The study of self-induced diastereomeric anisochronism (SIDA) by NMR is a powerful tool for investigating self-recognition of enantiomers in chiral molecules. acs.orgrug.nl

The table below presents data from a study on chiral tetra-amide receptors, illustrating the principle of chiral recognition.

| Receptor | Guest Enantiomer | Association Constant (Ka) [M⁻¹] | Enantioselectivity (KaS/KaR) |

| Receptor 1 | (S)-1-Phenylethylamine | 5787.23 | 13.98 |

| (R)-1-Phenylethylamine | 413.96 | ||

| Receptor 2 | (S)-Methyl Phenylalaninate | 3456.78 | 5.23 |

| (R)-Methyl Phenylalaninate | 660.95 |

Data adapted from a study on C2-symmetrical chiral tetra-amide compounds for illustrative purposes. dergipark.org.trresearchgate.net

Advanced Spectroscopic and Structural Characterization of Propanamide, N 4 Ethynylphenyl 2 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural determination of organic molecules, including "Propanamide, N-(4-ethynylphenyl)-2-methyl-". By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. vscht.czyoutube.com

In the ¹H NMR spectrum of "Propanamide, N-(4-ethynylphenyl)-2-methyl-", distinct signals corresponding to the different types of protons are observed. The aromatic protons on the ethynylphenyl ring typically appear in the downfield region, while the protons of the isopropyl group and the amide N-H proton exhibit characteristic chemical shifts and splitting patterns. The ethynyl (B1212043) proton itself gives rise to a unique singlet in a specific region of the spectrum.

The ¹³C NMR spectrum provides complementary information by revealing the number of non-equivalent carbon atoms and their chemical environments. youtube.com Key signals include those for the quaternary carbons of the ethynyl group and the aromatic ring, the carbonyl carbon of the amide, and the carbons of the isopropyl group. The chemical shifts of these carbons are indicative of their hybridization and proximity to electron-withdrawing or electron-donating groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Propanamide, N-(4-ethynylphenyl)-2-methyl-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl CH | ~ 2.5 - 3.0 (septet) | ~ 35 - 40 |

| Isopropyl CH₃ | ~ 1.2 - 1.4 (doublet) | ~ 19 - 21 |

| Amide NH | ~ 7.5 - 8.5 (singlet) | - |

| Aromatic CH (ortho to NHCO) | ~ 7.5 - 7.7 (doublet) | ~ 119 - 121 |

| Aromatic CH (ortho to C≡CH) | ~ 7.3 - 7.5 (doublet) | ~ 132 - 134 |

| Aromatic C-NHCO | - | ~ 138 - 140 |

| Aromatic C-C≡CH | - | ~ 117 - 119 |

| Ethynyl C-H | ~ 3.0 - 3.2 (singlet) | ~ 77 - 79 |

| Ethynyl C-Ar | - | ~ 82 - 84 |

| Carbonyl C=O | - | ~ 175 - 177 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To establish unambiguous assignments and gain deeper insight into the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.orgyoutube.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for determining the connectivity between atoms. wikipedia.orgyoutube.comyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the isopropyl group and the aromatic ring. youtube.comyoutube.com

HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra. wikipedia.orgyoutube.com

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying long-range connectivity and piecing together the entire molecular skeleton, including the connection of the propanamide moiety to the ethynylphenyl ring. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amides. frontiersin.orgsemanticscholar.orgnih.govnih.govresearchgate.net In ESI-MS, "Propanamide, N-(4-ethynylphenyl)-2-methyl-" is expected to be readily ionized, typically forming a protonated molecule [M+H]⁺. This allows for the accurate determination of its molecular mass. The technique is known for its high sensitivity and ability to generate intact molecular ions with minimal fragmentation, making it ideal for confirming the molecular formula. semanticscholar.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of "Propanamide, N-(4-ethynylphenyl)-2-methyl-" as C₁₂H₁₃NO. By analyzing the fragmentation patterns under tandem mass spectrometry (MS/MS) conditions, characteristic neutral losses and fragment ions can be identified. nih.govnih.gov For instance, the cleavage of the amide bond is a common fragmentation pathway, leading to the formation of specific ions that can be used to confirm the structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for Propanamide, N-(4-ethynylphenyl)-2-methyl-

| Ion | Calculated m/z |

| [C₁₂H₁₃NO + H]⁺ | 188.1070 |

| [C₉H₇N + H]⁺ (loss of isobutyraldehyde) | 130.0651 |

| [C₃H₇CO]⁺ (isobutyryl cation) | 71.0491 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. uobasrah.edu.iq The IR spectrum of "Propanamide, N-(4-ethynylphenyl)-2-methyl-" would display several key absorption bands that confirm its structure.

Table 3: Characteristic Infrared Absorption Frequencies for Propanamide, N-(4-ethynylphenyl)-2-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~ 3300 - 3500 |

| C≡C-H (Terminal Alkyne) | C-H Stretching | ~ 3250 - 3350 |

| C-H (Aromatic) | Stretching | ~ 3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~ 2850 - 3000 |

| C≡C (Alkyne) | Stretching | ~ 2100 - 2260 |

| C=O (Amide I) | Stretching | ~ 1630 - 1680 |

| N-H (Amide II) | Bending | ~ 1510 - 1570 |

| C=C (Aromatic) | Stretching | ~ 1450 - 1600 |

The presence of a strong absorption band for the amide C=O stretch, along with the characteristic N-H stretching and bending vibrations, confirms the amide functionality. Furthermore, the sharp, and typically strong, C≡C-H stretch and the weaker C≡C stretch are definitive indicators of the terminal alkyne group. The various C-H and C=C stretching vibrations provide evidence for the aromatic and aliphatic components of the molecule.

Characteristic Vibrational Modes of Amide and Ethynyl Linkages

The vibrational spectrum of Propanamide, N-(4-ethynylphenyl)-2-methyl- is defined by the distinct frequencies of its secondary amide and terminal ethynyl functional groups. Infrared (IR) and Raman spectroscopy are powerful tools for identifying these characteristic modes.

The secondary amide group gives rise to several well-documented vibrational bands. The N-H stretching vibration appears as a single, sharp peak typically in the range of 3330-3170 cm⁻¹. The most prominent amide absorption is the Amide I band, which is primarily due to the C=O stretching vibration and occurs in the 1700-1630 cm⁻¹ region. Following this is the Amide II band, found between 1550 cm⁻¹ and 1510 cm⁻¹, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide III band is more complex, appearing in the 1300-1200 cm⁻¹ range, and results from a mix of C-N stretching, N-H bending, and other vibrations.

The ethynyl linkage provides two highly characteristic and diagnostic peaks. The terminal alkyne ≡C-H stretch is observed as a sharp, intense band near 3300 cm⁻¹. libretexts.orglibretexts.org The C≡C triple bond stretch appears in a relatively uncluttered region of the spectrum, typically between 2140 and 2100 cm⁻¹. libretexts.orglibretexts.org The intensity of this C≡C stretching band is generally stronger in Raman spectra compared to IR spectra due to the change in polarizability during the vibration. nih.govacs.org The phenyl ring also exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and various C=C stretching (in-plane) and C-H bending (out-of-plane) vibrations in the 1600-1450 cm⁻¹ and 900-690 cm⁻¹ regions, respectively.

The table below summarizes the key vibrational frequencies for the functional groups in Propanamide, N-(4-ethynylphenyl)-2-methyl-.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp and strong |

| C≡C Stretch | 2140 - 2100 | Weak to medium in IR, strong in Raman libretexts.orgnih.gov | |

| Secondary Amide | N-H Stretch | 3330 - 3170 | Single, sharp peak |

| Amide I (C=O Stretch) | 1700 - 1630 | Strong intensity | |

| Amide II (N-H Bend, C-N Stretch) | 1550 - 1510 | Strong intensity | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | |

| C=C Stretch | 1600 - 1450 | Multiple bands |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While the specific crystal structure for Propanamide, N-(4-ethynylphenyl)-2-methyl- is not publicly documented, analysis of closely related compounds, such as N-phenylacetamide derivatives, provides significant insight into its likely solid-state arrangement. X-ray crystallography reveals the precise three-dimensional coordinates of atoms, bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that dictate the crystal packing.

In studies of similar acetamide (B32628) structures, a recurring motif is the formation of hydrogen-bonded chains. researchgate.net For instance, in the crystal structure of N-(4-Bromophenyl)acetamide, molecules are linked by N-H···O hydrogen bonds, forming infinite chains. researchgate.net A similar arrangement is observed in N-(4-Sulfamoylphenyl)acetamide, where N-H···O interactions link molecules into supramolecular tubes. researchgate.net This evidence strongly suggests that Propanamide, N-(4-ethynylphenyl)-2-methyl- would also exhibit such head-to-tail hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules.

The table below presents crystallographic data for related acetamide compounds, illustrating common packing features.

| Compound | Space Group | Key Intermolecular Interaction(s) | Supramolecular Motif |

| N-(4-Bromophenyl)acetamide researchgate.net | P21/c | N-H···O hydrogen bonds, C-H···π interactions | Chains along the libretexts.org direction researchgate.net |

| N-(4-Sulfamoylphenyl)acetamide researchgate.net | P42/1c | N-H···O hydrogen bonds | Supramolecular tubes along the c-axis researchgate.net |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.gov | P-1 | N-H···O hydrogen bonds, π···π stacking | Tubular chains along the b-axis nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The stability and arrangement of molecules within the crystal lattice are governed by a hierarchy of intermolecular forces. For Propanamide, N-(4-ethynylphenyl)-2-methyl-, the most significant of these is expected to be the N-H···O hydrogen bond. This interaction is a primary driving force for the assembly of molecules into one-dimensional chains or tapes. researchgate.netnih.gov

Beyond this primary hydrogen bond, weaker interactions play a critical role in organizing these chains into a three-dimensional architecture. These include C-H···O, C-H···π, and π···π stacking interactions. The ethynyl group itself can participate in unique interactions; the acidic acetylenic proton (≡C-H) can act as a hydrogen bond donor to a suitable acceptor, such as the carbonyl oxygen or the π-system of a neighboring phenyl ring. The π-electron cloud of the C≡C bond can also act as a weak hydrogen bond acceptor.

Furthermore, the phenyl rings are likely to engage in π···π stacking interactions, where parallel rings are offset to minimize electrostatic repulsion. nih.gov The interplay between the strong amide-amide hydrogen bonding and these weaker, but numerous, van der Waals and π-interactions determines the final, most thermodynamically stable crystal packing arrangement. The analysis of intermolecular interactions is crucial for crystal engineering, as these forces dictate material properties like solubility and melting point. rsc.orgexlibrisgroup.com

Thermal Analysis Techniques for Material Stability of Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the stability and performance of materials at elevated temperatures. For derivatives of Propanamide, N-(4-ethynylphenyl)-2-methyl-, particularly its polymers, these methods provide critical data on glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td).

Polymers derived from N-(4-ethynylphenyl) monomers are of particular interest due to the reactive nature of the pendant ethynyl group. Upon heating, this group can undergo thermally induced cross-linking reactions, transforming a thermoplastic material into a highly stable thermoset resin. This process typically occurs at temperatures above 150 °C. researchgate.net

The TGA curve for such a polymer would be expected to show a high decomposition temperature, often exceeding 400 °C, and a significant char yield at higher temperatures (e.g., >700 °C). researchgate.net The high char yield is a direct consequence of the extensive cross-linking network formed by the ethynyl groups, which promotes the formation of a stable carbonaceous residue upon pyrolysis rather than complete decomposition into volatile products. researchgate.net This enhanced thermal stability is a key feature of polymers incorporating ethynyl functionalities.

DSC analysis reveals the thermal transitions of the material. For an un-cured polymer, the DSC thermogram would show a glass transition temperature (Tg), which is influenced by factors like the bulkiness of the pendant groups and the rigidity of the polymer backbone. nih.govresearchgate.net An irreversible, broad exotherm would also be present, corresponding to the heat released during the cross-linking polymerization of the ethynyl groups. researchgate.net After curing, a second DSC scan would show the absence of this exotherm and a significantly higher Tg for the resulting thermoset material, confirming the formation of a more rigid, cross-linked network.

The table below outlines the expected thermal properties for a polymer derived from Propanamide, N-(4-ethynylphenyl)-2-methyl-, based on data from analogous systems.

| Property | Analytical Technique | Expected Characteristics | Significance |

| Cross-linking Reaction | DSC | Broad exotherm starting >150 °C researchgate.net | Indicates thermally induced curing via the ethynyl group. |

| Glass Transition (Tg) | DSC | Increases significantly after curing. researchgate.net | Reflects the transition from a thermoplastic to a rigid thermoset. |

| Decomposition Temperature (Td) | TGA | High onset of degradation, >400 °C. researchgate.net | Demonstrates excellent thermal stability. |

| Char Yield | TGA | High residual mass at elevated temperatures. researchgate.net | Indicates formation of a stable, cross-linked network. |

Applications in Advanced Materials Science and Polymer Chemistry

Polymer Synthesis and Engineering

The distinct chemical functionalities of Propanamide, N-(4-ethynylphenyl)-2-methyl- make it a valuable monomer and building block in polymer synthesis. The presence of both a reactive ethynyl (B1212043) group and a hydrogen-bonding amide group allows for the creation of polymers with complex architectures and specific functionalities.

Functional Polymerization via the Ethynyl Group

The terminal alkyne, or ethynyl group, is a key feature of Propanamide, N-(4-ethynylphenyl)-2-methyl-, enabling its participation in a variety of powerful polymerization reactions. This reactivity is central to the construction of functional polymers with precisely controlled structures.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction's reliability and compatibility with a wide range of functional groups and reaction conditions have made it a cornerstone of modern polymer synthesis. researchgate.net The ethynyl group of Propanamide, N-(4-ethynylphenyl)-2-methyl- serves as a perfect handle for "click" reactions, allowing for the straightforward attachment of various azide-containing molecules. This enables the synthesis of well-defined polymer architectures, including graft copolymers, star polymers, and dendrimers. researchgate.netnih.gov For instance, polymers bearing the N-(4-ethynylphenyl)-2-methyl-propanamide moiety can be readily functionalized with azide-terminated side chains, such as polyethylene (B3416737) glycol (PEG) or polystyrene, to create amphiphilic block copolymers. nih.gov These copolymers can self-assemble into complex nanostructures like polymersomes, which have applications in drug delivery and nanotechnology. nih.gov The versatility of click chemistry also allows for the introduction of fluorescent dyes, bioactive molecules, and other functional units onto the polymer backbone, tailoring the material for specific applications. nyu.edu

Table 1: Examples of Polymer Architectures Synthesized via "Click Chemistry"

| Polymer Architecture | Description | Potential Application |

|---|---|---|

| Graft Copolymers | A main polymer chain with one or more side chains of a different chemical composition. | Modified surface properties, compatibilizers. |

| Star Polymers | Multiple polymer chains radiating from a central core. | Rheology modifiers, drug delivery carriers. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Catalysis, gene delivery, molecular encapsulation. |

| Block Copolymers | Linear copolymers with two or more distinct blocks of repeating monomer units. | Nanomaterials, thermoplastic elastomers. |

The ethynylphenyl group is a fundamental component in the construction of conjugated polymers. These materials are characterized by alternating single and multiple bonds along the polymer backbone, which leads to delocalized π-electrons and unique electronic and optical properties. Poly(phenylene ethynylene)s (PPEs) are a significant class of conjugated polymers that can be synthesized using monomers like Propanamide, N-(4-ethynylphenyl)-2-methyl-. nih.gov The rigid rod-like structure of PPEs, combined with their high fluorescence quantum yields and good photostability, makes them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes for biological imaging. nih.gov The amide group in the N-(4-ethynylphenyl)-2-methyl-propanamide unit can further influence the polymer's properties by introducing hydrogen bonding interactions, which can affect chain packing, solubility, and self-assembly behavior. The polymerization of ethynyl-containing monomers can be achieved through various methods, including Sonogashira-Hagihara cross-coupling and Yamamoto polymerization reactions. mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a powerful, often catalyst-free, route to synthesizing polyphenylenes. nih.govresearchgate.net In this context, the ethynyl group of Propanamide, N-(4-ethynylphenyl)-2-methyl- can act as a dienophile, reacting with a bis-diene monomer to form a highly aromatic polymer backbone. This method is particularly attractive for creating porous organic polymers (POPs) with high surface areas and well-defined pore structures. mdpi.comnih.govresearchgate.net These porous polyphenylenes (pPPs) have shown exceptional performance in gas storage and separation, with high uptake capacities for gases like hydrogen, carbon dioxide, and methane. nih.govresearchgate.net The Diels-Alder polycondensation is a versatile approach for constructing non-crosslinked, soluble, hyperbranched polyphenylenes with ultramicroporous structures. mdpi.com The properties of the resulting polymers, such as surface area and pore volume, can be tuned by carefully selecting the diene and dienophile monomers and controlling the reaction conditions. mdpi.comnih.gov

Table 2: Comparison of Polymerization Methods Utilizing the Ethynyl Group

| Polymerization Method | Key Features | Resulting Polymer Type |

|---|---|---|

| Click Chemistry (CuAAC) | High efficiency, high selectivity, mild reaction conditions. nih.gov | Functionalized polymers, complex architectures. researchgate.netnih.gov |

| Sonogashira-Hagihara Coupling | Palladium/copper-catalyzed cross-coupling of terminal alkynes and aryl halides. | Conjugated polymers (e.g., PPEs). mdpi.com |

| Yamamoto Polymerization | Nickel-catalyzed coupling of aryl halides. | Conjugated polymers. mdpi.com |

| Diels-Alder Polymerization | [4+2] cycloaddition, often catalyst-free. nih.govresearchgate.net | Polyphenylenes, porous organic polymers. mdpi.comnih.govresearchgate.net |

Amide-Based Scaffolds in Polymer Materials

The amide group within Propanamide, N-(4-ethynylphenyl)-2-methyl- plays a crucial role in defining the properties of polymers derived from it. Amide linkages are known for their ability to form strong hydrogen bonds, which significantly influence the mechanical properties, thermal stability, and crystallinity of the resulting materials. nih.gov These interactions are fundamental to the performance of amide-based scaffolds in various applications.

Poly(ester amide)s (PEAs) are a class of polymers that combine the beneficial properties of both polyesters and polyamides. rsc.org They typically exhibit a combination of mechanical strength, flexibility, and biodegradability, making them highly attractive for biomedical applications such as tissue engineering and drug delivery. rsc.orgnih.gov While Propanamide, N-(4-ethynylphenyl)-2-methyl- itself is not a direct precursor for traditional linear PEAs, the principles of incorporating amide functionalities to create robust and functional materials are highly relevant. The hydrogen bonding provided by the amide groups can lead to the formation of well-organized crystalline domains within the polymer matrix, acting as physical crosslinks. nih.gov This can result in the formation of thermoplastic elastomers, materials that behave like a vulcanized rubber at room temperature but can be processed like a thermoplastic at elevated temperatures. The crystalline "hard" segments derived from amide-containing units provide strength, while the amorphous "soft" segments, which could be derived from polyester (B1180765) or polyether blocks, impart flexibility and elasticity. The properties of these materials can be finely tuned by controlling the ratio of hard to soft segments and the chemical structure of the repeating units. researchgate.netresearchgate.net

Fabrication of Three-Dimensional Polymeric Scaffolds

The synthesis of three-dimensional (3D) polymeric scaffolds is a cornerstone of tissue engineering and regenerative medicine, providing structural support for cell growth and tissue development. A variety of techniques, including particulate leaching, gas foaming, and 3D printing, are employed to create these porous structures from a range of biodegradable and biocompatible polymers. youtube.comresearchgate.netyoutube.comdigitellinc.comgoogle.com The ideal scaffold should possess interconnected pores, appropriate mechanical strength, and biocompatibility. youtube.comresearchgate.net While numerous polymers are utilized for these purposes, current research available does not specifically document the use of Propanamide, N-(4-ethynylphenyl)-2-methyl- in the fabrication of such 3D scaffolds. The potential for the ethynyl group to be used for cross-linking a polymer matrix, a key step in scaffold fabrication, remains a theoretical possibility that has not been explored in existing literature.

Development of Functional Soft Materials

Functional soft materials, such as organogels and responsive networks, are materials that can exhibit significant changes in their properties in response to external stimuli. These materials are of great interest for applications in sensing, drug delivery, and soft robotics.

Amide-containing molecules are known to act as gelators, forming fibrous networks that can immobilize large volumes of solvent, thus creating organogels. The hydrogen bonding capabilities of the amide functionality are crucial for the self-assembly process that leads to gelation. While the synthesis of amide end-functionalized polymers and their properties are areas of active research digitellinc.com, there is no specific mention in the scientific literature of Propanamide, N-(4-ethynylphenyl)-2-methyl- being used as a primary component or precursor for the formation of amide-derived organogels.

Responsive or "smart" gels are polymeric networks that can undergo volume phase transitions or other property changes in response to stimuli such as temperature, pH, or light. Amide-functional polymers, particularly those derived from monomers like N-isopropylacrylamide, are well-known for their thermoresponsive behavior. However, a review of existing studies provides no evidence of Propanamide, N-(4-ethynylphenyl)-2-methyl- being incorporated into responsive gel or network structures.

Novel Materials with Tunable Electronic and Optical Properties

The development of new materials with tailored electronic and optical properties is critical for advancements in electronics, photonics, and energy conversion technologies. The incorporation of specific functional groups into a polymer's structure can significantly influence these properties.

Polymers with conjugated backbones or pendant groups can exhibit semiconducting or light-emitting properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ethynylphenyl group within Propanamide, N-(4-ethynylphenyl)-2-methyl- suggests potential for creating conjugated systems upon polymerization. However, there is a lack of published research that explores the synthesis of polymers from this specific monomer and characterizes their optoelectronic properties. The development of fluorescent polymers from various functional monomers is a broad field of study researchgate.net, but work on this particular compound has not been reported.

Light-harvesting materials are designed to absorb light energy and transfer it efficiently, a key process in artificial photosynthesis and photovoltaics. Chromophores, or light-absorbing units, are central to these materials. While the aromatic nature of the phenyl group in Propanamide, N-(4-ethynylphenyl)-2-methyl- allows it to absorb UV light, there are no studies available that demonstrate its use in the design and synthesis of materials specifically for light-harvesting applications. Research into new fluorescent monomers and polymers is ongoing researchgate.net, but has not yet encompassed this specific compound.

Future Research Directions and Emerging Paradigms

Exploration of Bio-Orthogonal "Click" Reactions for Advanced Material Systems

The terminal alkyne functionality of Propanamide, N-(4-ethynylphenyl)-2-methyl- makes it an ideal participant in bio-orthogonal "click" reactions. These reactions are prized for their high efficiency, selectivity, and biocompatibility, allowing for the precise construction of complex molecular architectures in a variety of environments. Future research will likely focus on harnessing this reactivity to develop advanced material systems with tailored properties.

One of the most promising avenues is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. By reacting Propanamide, N-(4-ethynylphenyl)-2-methyl- with azide-functionalized polymers, nanoparticles, or biomolecules, researchers can create novel hybrid materials. For instance, grafting this compound onto a polymer backbone could yield materials with enhanced thermal stability or specific surface functionalities. The resulting triazole linkage is highly stable, ensuring the robustness of the final material.

Furthermore, the thiol-yne reaction, another efficient click chemistry process, presents an alternative pathway for material synthesis. This reaction involves the addition of a thiol to the alkyne group of Propanamide, N-(4-ethynylphenyl)-2-methyl-, and can be initiated by light, offering spatiotemporal control over the material's formation. This level of control is crucial for applications such as 3D printing of intricate scaffolds for tissue engineering or the fabrication of micro-patterned surfaces for advanced electronics.

Development of Multi-Functional Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating dynamic and responsive materials. The structure of Propanamide, N-(4-ethynylphenyl)-2-methyl- lends itself to the formation of ordered, multi-functional supramolecular architectures through hydrogen bonding, π-π stacking, and host-guest interactions.

The amide group in the molecule is a potent hydrogen bond donor and acceptor, enabling the formation of well-defined one-, two-, or three-dimensional networks. The phenyl ring can participate in π-π stacking interactions, further stabilizing these assemblies. By carefully designing complementary molecules, it is possible to direct the self-assembly of Propanamide, N-(4-ethynylphenyl)-2-methyl- into complex structures such as nanotubes, vesicles, or gels. These supramolecular materials could find applications in areas like controlled drug release, sensing, and catalysis.

The ethynylphenyl group can also act as a guest within cyclodextrin (B1172386) or calixarene (B151959) hosts, leading to the formation of inclusion complexes. This host-guest chemistry can be used to modulate the properties of the compound, such as its solubility or reactivity, and to construct more complex, hierarchical supramolecular systems.

Integration with Nanotechnology for Hybrid Material Development

The integration of organic molecules with nanoscale materials can lead to hybrid systems with synergistic properties. Propanamide, N-(4-ethynylphenyl)-2-methyl- can be utilized to functionalize the surface of various nanoparticles, such as gold nanoparticles, quantum dots, or carbon nanotubes. The terminal alkyne provides a convenient handle for covalent attachment via click chemistry, ensuring a stable linkage between the organic molecule and the inorganic nanomaterial.

These functionalized nanoparticles can exhibit improved dispersibility in different solvents, enhanced biocompatibility, and novel optical or electronic properties. For example, coating gold nanoparticles with Propanamide, N-(4-ethynylphenyl)-2-methyl- could create a platform for targeted drug delivery, where the phenyl group could be further modified with a targeting ligand.

Moreover, the self-assembly properties of this compound can be used to direct the organization of nanoparticles into ordered arrays. Such organized nanostructures are of great interest for applications in nanoelectronics, plasmonics, and catalysis, where the collective properties of the assembled nanoparticles are critical.

Advanced Computational Design of Propanamide, N-(4-ethynylphenyl)-2-methyl- Derivatives with Predicted Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules with desired properties. Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict the geometric, electronic, and spectroscopic properties of Propanamide, N-(4-ethynylphenyl)-2-methyl- and its derivatives.

By systematically modifying the chemical structure of the parent compound—for instance, by introducing different substituents on the phenyl ring or altering the alkyl chain of the propanamide moiety—it is possible to create a virtual library of derivatives. Computational screening of this library can then identify candidates with optimized properties for specific applications. For example, calculations could predict which derivatives would exhibit stronger binding to a particular biological target or possess a larger nonlinear optical response.

This in silico design approach can significantly reduce the time and cost associated with experimental synthesis and testing, providing a clear roadmap for the development of next-generation materials based on the Propanamide, N-(4-ethynylphenyl)-2-methyl- scaffold. The insights gained from these computational studies can guide synthetic chemists in prioritizing the most promising candidates for laboratory investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.